molecular formula C7H11NO2 B14394702 5-Amino-3-methylhexa-2,4-dienoic acid CAS No. 88518-56-3

5-Amino-3-methylhexa-2,4-dienoic acid

Cat. No.: B14394702
CAS No.: 88518-56-3
M. Wt: 141.17 g/mol
InChI Key: KIWKMQJDZKXKQI-UHFFFAOYSA-N
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Description

5-Amino-3-methylhexa-2,4-dienoic acid is a chemical compound characterized by its unique structure, which includes an amino group, a methyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methylhexa-2,4-dienoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-butenal and ammonia.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction may require specific temperatures and pressures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for efficiency, cost-effectiveness, and scalability to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methylhexa-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the diene system into saturated or partially saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

Scientific Research Applications

5-Amino-3-methylhexa-2,4-dienoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-methylhexa-2,4-dienoic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects. The exact mechanisms depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-hexa-2,4-dienoic acid: A sorbic acid derivative with similar structural features.

Properties

CAS No.

88518-56-3

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

5-amino-3-methylhexa-2,4-dienoic acid

InChI

InChI=1S/C7H11NO2/c1-5(3-6(2)8)4-7(9)10/h3-4H,8H2,1-2H3,(H,9,10)

InChI Key

KIWKMQJDZKXKQI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C=C(C)N

Origin of Product

United States

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